molecular formula C9H11ClN2O2 B2656698 Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate CAS No. 64179-81-3

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate

Cat. No. B2656698
CAS RN: 64179-81-3
M. Wt: 214.65
InChI Key: BWMPMYWAOKAOGP-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . It is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

This compound is a liquid at normal temperatures . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Derivatives for Antimicrobial and Antifungal Applications

  • Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate derivatives have been synthesized for potential antimicrobial and antifungal applications. The reaction of this compound with various thiols and amines has led to novel mercapto- and aminopyrimidine derivatives. Some of these derivatives displayed significant activity against pathogenic microorganisms, suggesting their potential as antimicrobial agents (El-kerdawy et al., 1990).

Development of Anti-inflammatory and Immunomodulatory Agents

  • Reactions involving this compound have led to the synthesis of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine derivatives. Pharmacological screenings of these compounds revealed analgesic, anti-inflammatory, and immunosuppressive activities, underscoring their potential in the development of new therapeutic agents (Malinka et al., 1989).

Exploration in Cancer Research

  • Novel 5-methyl-4-thiopyrimidine derivatives synthesized from this compound have been investigated for their cytotoxic activities. These studies have highlighted the potential of these derivatives in cancer research, particularly in the development of new anticancer agents. The cytotoxicity of these compounds was evaluated against various cancer cell lines, offering insights into their mechanism of action and therapeutic potential (Stolarczyk et al., 2018).

Applications in Organic Synthesis

  • This compound has been utilized in organic synthesis, particularly in the Minisci reaction, to create 5-halopyrimidine-4-carboxylic acid esters. This methodology has enabled the synthesis of compounds with pharmacological interest, including potent CK2 inhibitors. The versatility of this approach demonstrates the compound's utility in the synthesis of biologically active molecules (Regan et al., 2012).

Contribution to Material Science

  • Beyond pharmacological applications, derivatives of this compound have been explored for their potential in material science. The synthesis of novel organic compounds through various chemical reactions and their subsequent evaluation for different properties, such as fluorescence and nonlinear optical properties, underscores the broad applicability of this chemical precursor in developing new materials and chemical sensors (Al-Masoudi et al., 2015).

Safety and Hazards

The safety information for Ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

ethyl 4-chloro-2-ethylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-3-7-11-5-6(8(10)12-7)9(13)14-4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPMYWAOKAOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7.5 ml of triethylamine were slowly introduced into 300 ml of phosphorous oxychloride cooled to 0° C., then were added 30 g of 5-ethoxycarbonyl 4-hydroxy 2-ethyl pyrimidine (VII) prepared in the preceding stage and the suspension was brought up to 40° C. under nitrogen scavenging. After dissolution, the phosphorous oxychloride was evaporated and the residue diluted in a mixture of water and chloroform. This was decanted, the chloroform phase was twice washed with water, dried on sodium sulfate and the solvent evaporated. The raw product obtained, after checking the purity by thin layer chromatography, was reacted in the following stage 3.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Two

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